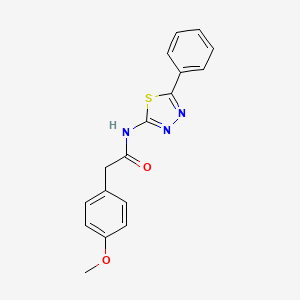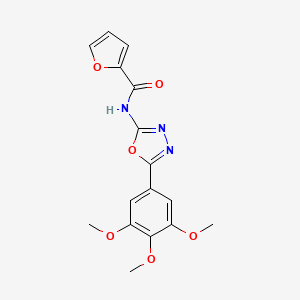
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains several functional groups and structural features. It includes a furan ring, an oxadiazole ring, and a phenyl ring with three methoxy groups . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the oxadiazole ring, and the phenyl ring with three methoxy groups. Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The furan ring, for example, is aromatic and can participate in electrophilic substitution reactions. The oxadiazole ring is also a heterocycle and can undergo a variety of reactions. The methoxy groups on the phenyl ring can influence the reactivity of the ring through their electron-donating properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption properties .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds utilizing oxadiazole and furan derivatives has been a significant area of interest. Fershtat et al. (2015) developed a highly effective one-pot protocol for synthesizing heterocyclic systems incorporating mono- and bis(1,2,4-oxadiazol-3-yl)furoxan cores, highlighting the method's step economy and scope for chemistry and biomedical applications RSC Advances.
Anticancer Activity Evaluation
Compounds with the oxadiazole and furan backbone have been evaluated for their potential anticancer activities. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from components including 1,3,4-oxadiazol-2-yl phenyl and evaluated their anticancer activity against various cancer cell lines, finding several derivatives with higher activity than the reference drug Russian Journal of Organic Chemistry.
DNA Interaction Studies
Laughton et al. (1995) explored the complex between DNA and a furan derivative, demonstrating the compound's enhanced DNA-binding affinity compared to known drugs. This research underlines the structural origins of the compound's effectiveness, offering insights into its potential therapeutic applications Biochemistry.
Antibacterial Activities
Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and investigated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. Their findings underscore the potential of these compounds in addressing bacterial resistance, marking a significant stride in antimicrobial research Pharmaceuticals.
Mecanismo De Acción
Target of Action
The compound N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide, which contains the trimethoxyphenyl (TMP) group, has been found to target several proteins and enzymes. These targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits tubulin, a protein involved in cell division, thereby disrupting the formation of the mitotic spindle and halting cell division . It also inhibits Hsp90, a chaperone protein that assists in the correct folding of other proteins, leading to the degradation of Hsp90 client proteins . Furthermore, it inhibits TrxR, an enzyme involved in the regulation of cellular redox balance, leading to increased oxidative stress in cells .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the cell cycle pathway . By inhibiting Hsp90, it affects the protein folding pathway, leading to the degradation of misfolded proteins . By inhibiting TrxR, it affects the cellular redox pathway, leading to increased oxidative stress .
Pharmacokinetics
Compounds containing the tmp group are known to exhibit diverse bioactivity effects, suggesting they may have favorable adme properties .
Result of Action
The compound’s action results in molecular and cellular effects such as disruption of cell division, degradation of misfolded proteins, and increased oxidative stress . These effects can lead to cell death, particularly in cancer cells, which is why TMP-containing compounds have displayed notable anti-cancer effects .
Propiedades
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-21-11-7-9(8-12(22-2)13(11)23-3)15-18-19-16(25-15)17-14(20)10-5-4-6-24-10/h4-8H,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMLZXYCHHAZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)
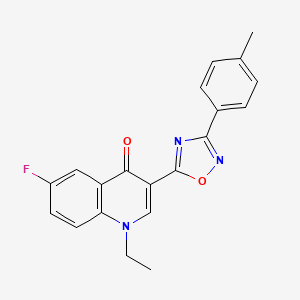
![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)
![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)
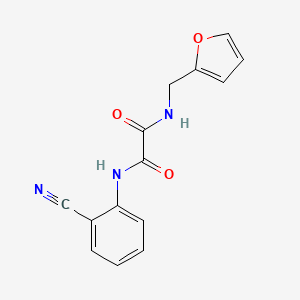
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)

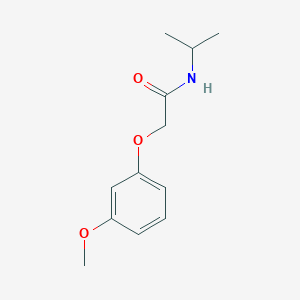
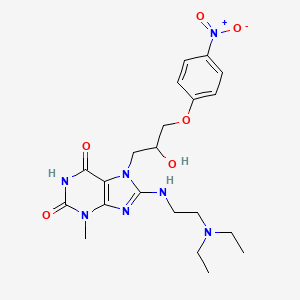
![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)
